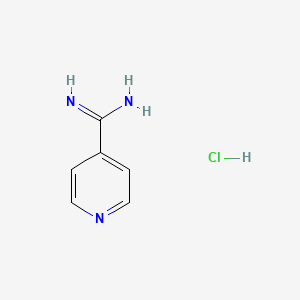
Isonicotinimidamide hydrochloride
概述
描述
Isonicotinimidamide hydrochloride, also known as 4-pyridinecarboximidamide hydrochloride, is a chemical compound with the molecular formula C6H8ClN3 and a molecular weight of 157.6 g/mol . It is commonly used in scientific research as a reagent and has applications in various fields including chemistry, biology, and medicine.
作用机制
Target of Action
Isonicotinimidamide hydrochloride is a derivative of isoniazid . Isoniazid is an antibiotic used to treat mycobacterial infections, most commonly used in combination with other antimycobacterial agents for the treatment of active or latent tuberculosis . It is a bactericidal agent active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii .
Mode of Action
Isoniazid, and by extension, this compound, is a prodrug and must be activated by bacterial catalase . Specifically, activation is associated with the reduction of the mycobacterial ferric KatG catalase-peroxidase by hydrazine and reaction with oxygen to form an oxyferrous enzyme complex .
Biochemical Pathways
Given its similarity to isoniazid, it can be inferred that it may also affect the mycolic acid synthesis in mycobacteria, leading to the inhibition of cell wall synthesis and resulting in bacterial cell death .
Pharmacokinetics
Isoniazid, a related compound, is well absorbed orally, widely distributed in body tissues and fluids, metabolized in the liver primarily by acetylation, and excreted in the urine . The bioavailability of this compound may be influenced by similar factors.
Result of Action
This interference leads to inhibition of bacterial growth and cell death .
生化分析
Biochemical Properties
Isonicotinimidamide hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of amidines and iminoethers through the Pinner reaction . This compound interacts with enzymes such as sodium methoxide and ethyl acetoacetate, facilitating the formation of complex organic molecules . These interactions are crucial for various synthetic pathways in organic chemistry.
Cellular Effects
This compound has notable effects on cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can affect the polarization of axon terminals in cortical pyramidal neurons, thereby modulating synaptic efficacy . This compound’s impact on cellular metabolism and gene expression makes it a valuable tool in studying cellular functions and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It participates in enzyme inhibition or activation, leading to changes in gene expression. The compound’s ability to form iminoether hydrochlorides through the Pinner reaction is a key aspect of its molecular mechanism . These interactions are essential for understanding its role in various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the temporal distance between stimulus and outcome can moderate treatment effects, highlighting the importance of timing in experimental setups . Understanding these temporal effects is crucial for designing effective experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For example, studies on nimodipine, a related compound, have shown that dosage and timing are critical factors in determining its efficacy and safety . These findings underscore the importance of careful dosage management in research involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in the synthesis of amidines and iminoethers is a key aspect of its metabolic activity . Understanding these pathways is essential for elucidating the compound’s biochemical functions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function . The study of these transport mechanisms is crucial for understanding how the compound exerts its effects at the cellular level.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its precise mechanisms of action.
准备方法
Synthetic Routes and Reaction Conditions: Isonicotinimidamide hydrochloride can be synthesized through the Pinner reaction, which involves the partial solvolysis of a nitrile to yield an iminoether. The nitrile is treated with gaseous hydrochloric acid in a mixture of anhydrous chloroform and an alcohol, producing the imino ether hydrochloride . This compound can further react with various nucleophiles to form the desired product.
Industrial Production Methods: In industrial settings, this compound is typically produced by reacting pyridine with formaldehyde in the presence of an alcohol, followed by treatment with hydrochloric acid to form the hydrochloride salt . This method is favored for its simplicity and efficiency.
化学反应分析
Types of Reactions: Isonicotinimidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may yield reduced pyridine derivatives .
科学研究应用
Isonicotinimidamide hydrochloride has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
相似化合物的比较
Isonicotinamide: Similar in structure but lacks the amidine group.
Isonicotinic acid: Similar in structure but contains a carboxylic acid group instead of an amidine group.
4-Aminopyridine: Similar in structure but contains an amino group instead of an amidine group.
Uniqueness: Isonicotinimidamide hydrochloride is unique due to its amidine group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound in various research and industrial applications .
属性
IUPAC Name |
pyridine-4-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONKMFGAXKCLMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6345-27-3, 42518-06-9 | |
| Record name | 6345-27-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18379 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [amino(pyridin-4-yl)methylidene]azanium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Pyridine-4-amidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
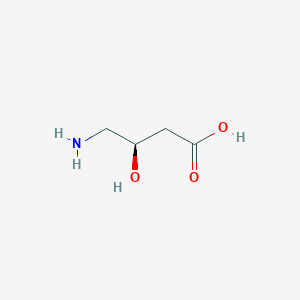
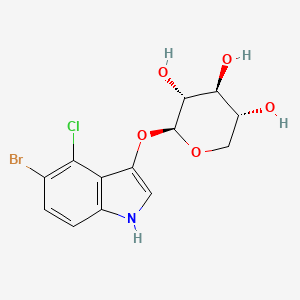
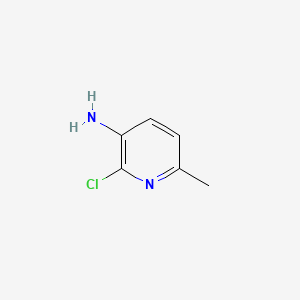


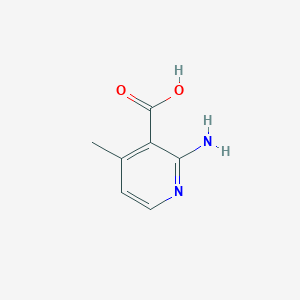


![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)





